1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Description
The compound 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one features a piperazine core substituted at the 1-position with a biphenyl-4-ylcarbonyl group and at the 4-position with a butan-1-one chain terminating in an indol-3-yl moiety. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for central nervous system (CNS) drug development due to the pharmacological relevance of piperazines and indoles in targeting receptors like dopamine D4 and serotonin 5-HT1D .
Properties
Molecular Formula |
C29H29N3O2 |
|---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C29H29N3O2/c33-28(12-6-9-25-21-30-27-11-5-4-10-26(25)27)31-17-19-32(20-18-31)29(34)24-15-13-23(14-16-24)22-7-2-1-3-8-22/h1-5,7-8,10-11,13-16,21,30H,6,9,12,17-20H2 |
InChI Key |
AFTXEBAFORSCSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Carbonyl Coupling for Biphenyl-Piperazine Formation
The biphenyl-4-ylcarbonyl moiety is typically introduced via nucleophilic acyl substitution. A plausible route involves reacting piperazine with biphenyl-4-carbonyl chloride in the presence of a base (e.g., triethylamine) in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran). This step forms the 4-(biphenyl-4-ylcarbonyl)piperazine intermediate.
Reaction Example :
Synthesis of the Indole-Butanone Side Chain
The 4-(1H-indol-3-yl)butan-1-one fragment can be synthesized through:
-
Friedel-Crafts Acylation : Reacting indole with butanoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the indole-butanone derivative.
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Reductive Amination : Alkylation of indole-3-ylamine with a butanone precursor, followed by reduction.
Alternative Pathway :
Coupling the Piperazine and Indole-Butanone Moieties
The final step involves linking the two intermediates. Two methods are commonly employed:
Reductive Amination
This method attaches the butanone to the piperazine via a secondary amine bond. The ketone group in the indole-butanone reacts with the amine in the piperazine derivative under reductive conditions. Sodium triacetoxyborohydride (STAB) in toluene is a preferred reagent for this step.
Procedure :
-
Mix 4-(biphenyl-4-ylcarbonyl)piperazine and 4-(1H-indol-3-yl)butan-1-one in toluene.
-
Add STAB and acetic acid.
-
Stir at 20–25°C for 3–12 hours.
-
Quench with water, extract with organic solvent, and purify via chromatography.
Example from Literature :
In a similar synthesis, STAB facilitated reductive amination between a piperazine derivative and a thiazolidine-ketone intermediate with >90% yield.
Alkylation with a Halide Intermediate
If the indole-butanone contains a leaving group (e.g., bromide), alkylation with the piperazine amine can occur under basic conditions.
Example :
Data Tables: Reagents and Conditions
Research Findings and Challenges
Optimization of Reductive Amination
STAB is widely used for reductive amination due to its mild conditions and high efficiency. In large-scale syntheses, toluene is preferred over DCM for safety and cost reasons. Quenching reactions with water and washing with sodium bicarbonate minimize side products, as demonstrated in the synthesis of structurally related pyrrolidine derivatives.
Chemical Reactions Analysis
Types of Reactions
1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the biphenyl moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .
Major Products
The major products formed from these reactions include various substituted indole derivatives, reduced biphenyl alcohols, and functionalized piperazine compounds. These products can have different biological activities and applications depending on the functional groups introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a probe for studying biological processes involving indole and piperazine derivatives.
Medicine: It is being investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors in the body, modulating their activity and leading to various biological effects. The piperazine ring can enhance the compound’s ability to cross cell membranes and reach its targets. The biphenyl group can contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Indole-Containing Piperazine Derivatives
Key Compounds :
Structural Insights :
Piperazine Derivatives with Aromatic Substituents
Key Compounds :
Pharmacological Implications :
Modifications in the Linking Chain
Key Compounds :
- 1-(Morpholin-4-yl)-4-(piperazin-1-yl)butan-1-one (CAS: 1097785-90-4) : Replaces biphenylcarbonyl with morpholine, introducing a polar oxygen atom that enhances aqueous solubility .
- 1-[4-(4-Aminophenyl)piperazin-1-yl]butan-1-one (CAS: 688028-49-1): Substitutes biphenylcarbonyl with an aminophenyl group, improving hydrogen-bonding capacity for target engagement .
Biological Activity
The compound 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a biphenyl group, a piperazine ring, and an indole moiety. These structural features are crucial for its interaction with biological targets.
The biological activity of this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are vital regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy. The mechanism of action involves:
- Hydrophobic Interactions : The biphenyl group enhances binding affinity to target proteins.
- Hydrogen Bonding : The piperazine ring facilitates interactions with specific amino acid residues in the active sites of enzymes or receptors.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, particularly in oncology. Here are some highlighted activities:
| Biological Activity | Description | References |
|---|---|---|
| CDK Inhibition | Demonstrated efficacy against various cancer cell lines, suggesting potential in cancer therapies. | |
| Antitumor Effects | Shown to inhibit tumor growth in preclinical studies, particularly with solid tumors. | |
| Selectivity | Unique structural elements confer selective inhibition of CDK activity, minimizing off-target effects. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies :
- A study assessed the compound's efficacy against multiple cancer cell lines, revealing IC50 values indicating potent CDK inhibition.
- The results demonstrated a dose-dependent response with significant tumor growth reduction in treated cells compared to controls.
-
Mechanistic Insights :
- Interaction studies using molecular docking simulations highlighted the binding affinities and specific interactions with CDK proteins.
- These studies utilized techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding dynamics.
-
Comparative Analysis :
- The compound was compared to other known CDK inhibitors. Its unique structural features contributed to enhanced selectivity and reduced side effects in preliminary toxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
